N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2309752-07-4
VCID: VC4162129
InChI: InChI=1S/C19H19N3O2S/c23-19(14-3-4-15-16(12-14)21-8-7-20-15)22-18(17-2-1-11-25-17)13-5-9-24-10-6-13/h1-4,7-8,11-13,18H,5-6,9-10H2,(H,22,23)
SMILES: C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC4=NC=CN=C4C=C3
Molecular Formula: C19H19N3O2S
Molecular Weight: 353.44

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide

CAS No.: 2309752-07-4

Cat. No.: VC4162129

Molecular Formula: C19H19N3O2S

Molecular Weight: 353.44

* For research use only. Not for human or veterinary use.

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide - 2309752-07-4

Specification

CAS No. 2309752-07-4
Molecular Formula C19H19N3O2S
Molecular Weight 353.44
IUPAC Name N-[oxan-4-yl(thiophen-2-yl)methyl]quinoxaline-6-carboxamide
Standard InChI InChI=1S/C19H19N3O2S/c23-19(14-3-4-15-16(12-14)21-8-7-20-15)22-18(17-2-1-11-25-17)13-5-9-24-10-6-13/h1-4,7-8,11-13,18H,5-6,9-10H2,(H,22,23)
Standard InChI Key PAFBYXDFLJZZBF-UHFFFAOYSA-N
SMILES C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC4=NC=CN=C4C=C3

Introduction

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide is a complex organic compound featuring a quinoxaline core, which is a bicyclic aromatic ring system containing nitrogen atoms. This compound incorporates a tetrahydro-2H-pyran ring and a thiophene moiety, contributing to its structural complexity and potential biological activity. The compound is identified by the CAS number 2309752-07-4 and has a molecular weight of 353.4 g/mol .

Synthesis and Characterization

The synthesis of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide likely involves multi-step organic reactions, similar to other complex heterocyclic compounds. The process may include the preparation of thiophene and tetrahydropyran intermediates, followed by coupling reactions to form the quinoxaline core. Protecting groups may be used to ensure selectivity during the synthesis.

Characterization of this compound would typically involve spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry) to confirm its structure.

Biological Activity and Potential Applications

Quinoxaline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . Although specific biological data for N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide is not readily available, its structural features suggest potential applications in medicinal chemistry. Further research is needed to explore its pharmacological properties and potential therapeutic uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator